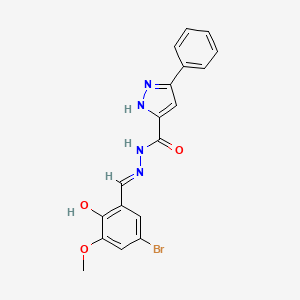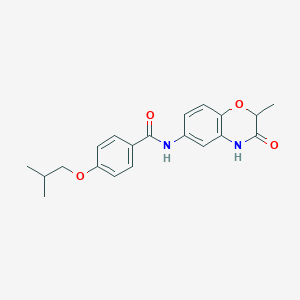![molecular formula C14H25N3O4 B6062750 ethyl N-({[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]amino}carbonyl)glycinate](/img/structure/B6062750.png)
ethyl N-({[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]amino}carbonyl)glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl N-({[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]amino}carbonyl)glycinate, commonly known as EDP-420, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EDP-420 is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids. Endocannabinoids are lipid signaling molecules that play a crucial role in various physiological processes such as pain sensation, inflammation, and mood regulation. Inhibition of FAAH by EDP-420 leads to an increase in endocannabinoid levels, which can have therapeutic effects in various diseases.
作用機序
EDP-420 is a potent inhibitor of ethyl N-({[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]amino}carbonyl)glycinate, which is responsible for the degradation of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). Inhibition of ethyl N-({[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]amino}carbonyl)glycinate by EDP-420 leads to an increase in endocannabinoid levels, which can activate cannabinoid receptors and produce therapeutic effects. Endocannabinoids are involved in various physiological processes such as pain sensation, inflammation, and mood regulation. The activation of cannabinoid receptors by endocannabinoids can lead to a reduction in pain, inflammation, and anxiety.
Biochemical and physiological effects:
EDP-420 has been shown to increase endocannabinoid levels in various tissues such as the brain, spinal cord, and peripheral tissues. The increase in endocannabinoid levels can lead to the activation of cannabinoid receptors and produce therapeutic effects. EDP-420 has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. It has also been shown to reduce oxidative stress and improve mitochondrial function.
実験室実験の利点と制限
EDP-420 has several advantages for lab experiments. It is a potent and selective inhibitor of ethyl N-({[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]amino}carbonyl)glycinate, which makes it an ideal tool for studying the role of endocannabinoids in various physiological processes. EDP-420 has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, EDP-420 has some limitations for lab experiments. It is a synthetic compound, which makes it expensive to synthesize. It also has poor solubility in aqueous solutions, which can limit its use in some experiments.
将来の方向性
EDP-420 has shown promising results in preclinical studies, and several companies are developing it for clinical use. However, there are several future directions for research on EDP-420. One direction is to study its potential use in the treatment of various diseases such as pain, inflammation, anxiety, and depression in clinical trials. Another direction is to study its potential use in the treatment of addiction and substance abuse disorders. Further research is also needed to understand the long-term effects of EDP-420 on endocannabinoid levels and cannabinoid receptor signaling.
合成法
EDP-420 is synthesized by a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 1,5-dibromopentane with N-Boc-pyrrolidine to obtain the intermediate compound. The intermediate is then reacted with ethyl glycinate hydrochloride in the presence of a base to obtain EDP-420. The final product is purified by column chromatography to obtain a white solid with a purity of more than 98%.
科学的研究の応用
EDP-420 has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of various diseases such as pain, inflammation, anxiety, and depression. EDP-420 has been shown to be effective in reducing pain in animal models of neuropathic pain and inflammatory pain. It has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. EDP-420 has also been studied for its potential use in the treatment of addiction and substance abuse disorders.
特性
IUPAC Name |
ethyl 2-[[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]carbamoylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O4/c1-5-21-12(19)7-15-13(20)16-10-6-11(18)17(8-10)9-14(2,3)4/h10H,5-9H2,1-4H3,(H2,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJODAQRFMALGKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)NC1CC(=O)N(C1)CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-({[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]amino}carbonyl)glycinate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethoxyphenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6062671.png)

![12-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one](/img/structure/B6062687.png)
![2-[(6-nitro-1,3-benzothiazol-2-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B6062691.png)
![3-[(5-chloro-2-methylphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B6062694.png)
![2-[4-(2,3-difluorobenzyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6062697.png)
![5-fluoro-N'-[5-(4-methoxyphenyl)-3,9,11-trioxa-4-azatricyclo[6.2.1.0~2,6~]undec-4-en-7-ylidene]-1H-indole-2-carbohydrazide](/img/structure/B6062698.png)
![2-(3-chlorophenyl)-N-isopropyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6062706.png)
![N-{[3-(3-fluorophenyl)tetrahydro-3-furanyl]methyl}-1H-indazol-5-amine](/img/structure/B6062707.png)

![1-[1-(1,2,5-thiadiazol-3-ylcarbonyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6062711.png)
![2-[1-(3-methyl-2-buten-1-yl)-4-(3,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6062722.png)
![3-[2-(1,4'-bipiperidin-1'-yl)-2-oxoethyl]-4-(1-naphthylmethyl)-2-piperazinone](/img/structure/B6062734.png)
![2-ethoxy-6-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}phenol](/img/structure/B6062737.png)